molecular formula C16H17NO3S B2972493 N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1396784-77-2

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2972493
CAS RN: 1396784-77-2
M. Wt: 303.38
InChI Key: DGIMJUZFQFJOBB-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as HTA-1, is a novel compound that has attracted attention from the scientific community due to its potential therapeutic applications. HTA-1 is a small molecule that belongs to the family of chroman derivatives, which have been shown to possess antioxidant and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to scavenge free radicals and reduce oxidative stress in cells, which can lead to the activation of various signaling pathways that regulate cell growth and survival. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to inhibit the activity of enzymes that produce pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects
N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have several biochemical and physiological effects in cells and animal models. These include the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress and inflammation, and the improvement of endothelial function. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide for lab experiments is its small molecular size, which makes it easy to synthesize and modify. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide is its low solubility in water, which can make it difficult to use in certain assays. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide also has limited bioavailability, which can limit its therapeutic potential in vivo.

Future Directions

There are several future directions for the research on N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of more potent derivatives of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide that can overcome its limitations in terms of solubility and bioavailability. Another area of interest is the investigation of the molecular targets of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide and its mechanism of action in various diseases. Finally, the therapeutic potential of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide in clinical trials needs to be explored further to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide involves a multi-step process that starts with the reaction of 4-hydroxychroman-4-methanol with thiophene-2-carboxylic acid, followed by the protection of the hydroxyl group using tert-butyl dimethylsilyl chloride. The resulting compound is then reacted with N,N-dimethylformamide dimethyl acetal to yield the desired product, N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide. The purity of N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide can be further improved by recrystallization using ethanol as a solvent.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disorders, N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of diseases such as Alzheimer's and Parkinson's. N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in animal models of these diseases.
In cardiovascular research, N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of smooth muscle cells, which are all important factors in the development of atherosclerosis and other cardiovascular diseases.

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-15(10-12-4-3-9-21-12)17-11-16(19)7-8-20-14-6-2-1-5-13(14)16/h1-6,9,19H,7-8,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIMJUZFQFJOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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